molecular formula C₂₇H₂₈D₉FO₆ B1154279 Dexamethasone Valerate-d9

Dexamethasone Valerate-d9

Cat. No.: B1154279
M. Wt: 485.63
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone Valerate-d9 is a deuterium-labeled analog of dexamethasone valerate, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The "d9" designation indicates that nine hydrogen atoms in the valerate ester moiety are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where isotopic labeling minimizes interference from endogenous compounds and improves detection accuracy .

Key physicochemical properties include:

  • Molecular Formula: C27H31D9FO5
  • Molecular Weight: ~541.6 g/mol (exact mass varies with isotopic enrichment)
  • Structural Features: A fluorinated pregnane derivative with a valerate ester at the C21 position and deuterium substitution at nine sites .

Properties

Molecular Formula

C₂₇H₂₈D₉FO₆

Molecular Weight

485.63

Synonyms

DV 17-d9;  Dexamethasone 17-valerate-d9;  9-Fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 17-Valerate-d9

Origin of Product

United States

Comparison with Similar Compounds

Dexamethasone Derivatives with Alternative Esters

Compound Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications
Dexamethasone Valerate-d9 Valerate (C5H9D9O2) C27H31D9FO5 ~541.6 Internal standard for LC-MS/MS
Dexamethasone 17-Propionate-d5 C17-propionate (C3H5D5O2) C24H27D5FO5 ~464.5 Metabolic stability studies
Dexamethasone Dipropionate-d10 C17/C21-dipropionate (C6H10D10O4) C28H34D10FO6 ~580.7 Topical formulations
Betamethasone Valerate (non-deuterated) Valerate (C5H9O2) C27H37FO6 476.6 Dermatological creams

Key Differences :

  • Deuterium Labeling: this compound offers superior isotopic purity (>98%) compared to non-deuterated analogs, reducing background noise in mass spectrometry .
  • Ester Chain Length : Valerate (C5) provides longer tissue retention than propionate (C3), enhancing sustained release in topical applications .

Halogenated Derivatives

Betamethasone Valerate-related Compound D (9α-bromobetamethasone 17-valerate), a halogenated analog, differs structurally by a bromine atom at the C9 position. This modification increases molecular weight (MW: 577.5 g/mol) but reduces glucocorticoid receptor affinity due to steric hindrance .

Analytical Performance in Chromatography

A study comparing dexamethasone derivatives in ultra-performance liquid chromatography (UPLC) systems revealed:

Compound Retention Time (min) Peak Area Reproducibility (%RSD)
This compound 8.2 ± 0.1 0.8%
Dexamethasone Acetate 6.9 ± 0.2 1.5%
Betamethasone Valerate 8.5 ± 0.1 1.2%

This compound demonstrated the lowest variability, attributed to deuterium-induced mass shift reducing co-elution with matrix components .

Impurity Profiles and Regulatory Standards

The United States Pharmacopeia (USP) sets stringent limits for impurities in glucocorticoid analogs:

Impurity This compound Limit Betamethasone Valerate Limit
Related Compound A (C21-valerate) NMT 0.5% NMT 0.5%
Related Compound D (9α-bromo) Excluded (non-halogenated) NMT 0.10%
Unspecified Impurities NMT 0.1% NMT 0.1%

This compound avoids brominated impurities due to its synthetic pathway, simplifying purification .

Stability and Handling

  • Regulatory Restrictions : Classified as a controlled product in some regions, requiring BSL-2 certification for handling .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing Dexamethasone Valerate-d9?

Answer: Synthesis typically involves deuterium incorporation at specific positions (e.g., valerate side chain) via catalytic exchange or deuterated reagent use. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (≥98% d9). For validation, compare spectral data with non-deuterated analogs and reference standards . Reproducibility hinges on documenting reaction conditions (e.g., solvent, temperature) and purification steps .

Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Use a C18 column with mobile phases like acetonitrile/water (70:30) and optimize ionization parameters (e.g., ESI+). Calibration curves should include deuterated internal standards (e.g., Dexamethasone 21-Phosphate-d4) to correct for matrix effects . Validate methods per ICH guidelines for linearity (R² >0.99), precision (RSD <15%), and recovery (>80%) .

Basic: How is isotopic purity assessed and maintained for this compound?

Answer: Isotopic purity is determined via high-resolution MS, measuring the abundance of d9 vs. d8/d10 species. Maintain purity by storing the compound at -20°C in inert atmospheres (argon) to prevent proton-deuterium exchange. Regularly verify stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How can researchers design pharmacokinetic (PK) studies for this compound to account for deuterium isotope effects?

Answer: PK studies should include parallel arms comparing deuterated and non-deuterated forms. Monitor metabolic stability via liver microsomes and plasma protein binding assays. Use LC-MS/MS to track deuterium retention in metabolites. Address isotope effects (e.g., altered CYP450 metabolism) by adjusting dose-response models .

Advanced: How should contradictory data on deuterium’s metabolic impact be resolved?

Answer: Apply sensitivity analyses to identify outliers and confounders (e.g., batch variability, instrument calibration). Cross-validate findings using orthogonal methods: compare NMR-based metabolic profiles with radiometric assays. Use meta-regression to assess heterogeneity in study designs (e.g., dosing regimens, species differences) .

Advanced: What strategies mitigate deuterium-related artifacts in cellular assays?

Answer: Pre-test deuterated compounds in cell viability assays (e.g., MTT) to exclude cytotoxicity. Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous vs. deuterated metabolite signals. Control for solvent effects (e.g., DMSO concentration) and validate results with non-deuterated controls .

Advanced: How can cross-laboratory data variability be minimized in Deuterated Dexamethasone studies?

Answer: Implement harmonized protocols for sample preparation (e.g., extraction solvents, centrifugation speeds). Share reference standards and validation datasets across labs. Use inter-laboratory comparisons (ILC) and proficiency testing to align analytical parameters (e.g., LC gradient, MS collision energy) .

Advanced: What risk assessments are critical when handling this compound?

Answer: Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and eye protection. Store in flammable cabinets (NFPA 2) and avoid aqueous environments to prevent deuterium loss. Dispose via incineration (≥1,000°C) to avoid isotopic contamination .

Advanced: How can systematic reviews integrate this compound studies with heterogeneous methodologies?

Answer: Use PRISMA frameworks for literature screening. Extract metadata (e.g., deuterium position, analytical methods) and apply risk-of-bias tools (e.g., ROBINS-I) to evaluate confounding. Pool data via random-effects models if heterogeneity (I²) <50% .

Advanced: What practices ensure methodological rigor in Deuterated Corticosteroid research?

Answer: Pre-register study protocols (e.g., on Open Science Framework) detailing deuterium incorporation ratios and validation steps. Use factorial designs to isolate isotopic effects. Archive raw spectra and chromatograms in FAIR-aligned repositories (e.g., Mendeley Data) .

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